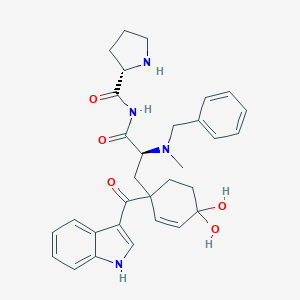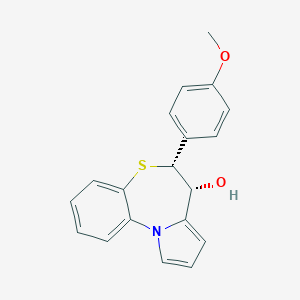
8a-Phenyldecahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8a-Phenyldecahydroquinoline, also known as PDQ, is a bicyclic amine that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. PDQ is an important scaffold in medicinal chemistry, and its unique structure has led to the synthesis of several biologically active compounds.
科学的研究の応用
8a-Phenyldecahydroquinoline has been used in several scientific research applications, including drug discovery and development, as well as in the synthesis of biologically active compounds. 8a-Phenyldecahydroquinoline has been used as a scaffold in the design of several drugs, including antipsychotics, antidepressants, and antimicrobials. 8a-Phenyldecahydroquinoline has also been used in the synthesis of several alkaloids, which have shown promising biological activity.
作用機序
The mechanism of action of 8a-Phenyldecahydroquinoline is not fully understood, but it is believed to act on several targets in the central nervous system. 8a-Phenyldecahydroquinoline has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. 8a-Phenyldecahydroquinoline has also been shown to have an affinity for several receptors, including the 5-HT2A receptor and the D2 receptor.
Biochemical and Physiological Effects
8a-Phenyldecahydroquinoline has been shown to have several biochemical and physiological effects, including antipsychotic, antidepressant, and antimicrobial activity. 8a-Phenyldecahydroquinoline has also been shown to have anxiolytic and analgesic effects. 8a-Phenyldecahydroquinoline has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
8a-Phenyldecahydroquinoline has several advantages and limitations for lab experiments. 8a-Phenyldecahydroquinoline is a versatile scaffold that can be modified to synthesize several biologically active compounds. 8a-Phenyldecahydroquinoline is also relatively easy to synthesize, with a high yield and purity. However, 8a-Phenyldecahydroquinoline has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research and development of 8a-Phenyldecahydroquinoline. One direction is the synthesis of novel 8a-Phenyldecahydroquinoline derivatives with improved biological activity. Another direction is the investigation of the mechanism of action of 8a-Phenyldecahydroquinoline, which could lead to the development of more targeted drugs. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of 8a-Phenyldecahydroquinoline could lead to the development of more effective and safer drugs. Finally, the investigation of the potential therapeutic applications of 8a-Phenyldecahydroquinoline in the treatment of various diseases, including psychiatric disorders and infectious diseases, could lead to the development of new treatments.
Conclusion
In conclusion, 8a-Phenyldecahydroquinoline is a versatile scaffold that has several potential applications in drug discovery and development. 8a-Phenyldecahydroquinoline has been shown to have several biochemical and physiological effects, including antipsychotic, antidepressant, and antimicrobial activity. 8a-Phenyldecahydroquinoline has several advantages and limitations for lab experiments, and there are several future directions for the research and development of 8a-Phenyldecahydroquinoline. The investigation of 8a-Phenyldecahydroquinoline has the potential to lead to the development of new and effective drugs for the treatment of various diseases.
合成法
The synthesis of 8a-Phenyldecahydroquinoline involves the reaction of cyclohexanone and aniline in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of a bicyclic amine with a phenyl group attached to the quinoline ring. The synthesis of 8a-Phenyldecahydroquinoline has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
特性
CAS番号 |
131556-11-1 |
|---|---|
製品名 |
8a-Phenyldecahydroquinoline |
分子式 |
C49H100N2O3 |
分子量 |
215.33 g/mol |
IUPAC名 |
8a-phenyl-2,3,4,4a,5,6,7,8-octahydro-1H-quinoline |
InChI |
InChI=1S/C15H21N/c1-2-7-13(8-3-1)15-11-5-4-9-14(15)10-6-12-16-15/h1-3,7-8,14,16H,4-6,9-12H2 |
InChIキー |
QEXADSRMRUUCQJ-UHFFFAOYSA-N |
SMILES |
C1CCC2(C(C1)CCCN2)C3=CC=CC=C3 |
正規SMILES |
C1CCC2(C(C1)CCCN2)C3=CC=CC=C3 |
同義語 |
8a-phenyldecahydroquinoline 8a-phenyldecahydroquinoline, cis(+)-isomer 8a-phenyldecahydroquinoline, cis(-)-isomer 8a-phenyldecahydroquinoline, trans(+)-isomer 8a-phenyldecahydroquinoline, trans(+-)-isomer 8a-phenyldecahydroquinoline, trans(-)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)







![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)
